Product packaging for tert-Butyl thiomorpholine-4-carboxylate(Cat. No.:CAS No. 220655-09-4)

tert-Butyl thiomorpholine-4-carboxylate

Cat. No.: B1323514
CAS No.: 220655-09-4
M. Wt: 203.3 g/mol
InChI Key: CTJYSVRXJDACIO-UHFFFAOYSA-N
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Description

tert-Butyl thiomorpholine-4-carboxylate (CAS 220655-09-4) is a thiomorpholine derivative of significant value in medicinal chemistry and pharmaceutical research. It serves as a versatile synthetic building block, particularly in the development of novel antimicrobial agents. Research has demonstrated its application as a key precursor in the synthesis of new amides of thiomorpholine carboxylate, which have shown moderate to good in vitro antibacterial and antifungal activities . The compound is supplied with high purity (98%) and is characterized by the molecular formula C9H17NO2S and a molecular weight of 203.30 g/mol . As a Boc-protected intermediate, it facilitates further chemical modifications and is essential for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet, as the compound may be harmful if swallowed and causes skin and eye irritation . It is recommended to store the material sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2S B1323514 tert-Butyl thiomorpholine-4-carboxylate CAS No. 220655-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl thiomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-4-6-13-7-5-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJYSVRXJDACIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620618
Record name tert-Butyl thiomorpholine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220655-09-4
Record name tert-Butyl thiomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiomorpholine, N-BOC protected
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Structural Significance of the Thiomorpholine Heterocycle

The structural importance of the thiomorpholine (B91149) heterocycle lies in its unique combination of a thioether and a secondary amine within a six-membered ring. jchemrev.com This arrangement provides a versatile three-dimensional scaffold that can be readily functionalized. The presence of the sulfur atom, as opposed to the oxygen in morpholine (B109124), influences the ring's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical parameters in drug design. vulcanchem.com The thiomorpholine moiety is a key structural unit in various active pharmaceutical ingredients, underscoring its importance in the development of novel drugs. acs.org Its ability to serve as a bioisosteric replacement for other cyclic amines allows chemists to fine-tune the pharmacological profiles of lead compounds. researchgate.netjchemrev.com

Rationale for the Tert Butyloxycarbonyl Boc Protecting Group in Thiomorpholine Chemistry

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. fishersci.co.ukjk-sci.com Its application in thiomorpholine (B91149) chemistry is strategically important for controlling reaction pathways in the synthesis of complex molecules. genscript.com The primary rationale for using the Boc group is to deactivate the nucleophilic and basic nature of the thiomorpholine nitrogen, thereby preventing it from participating in reactions while transformations are carried out elsewhere on the molecule. genscript.com

The Boc group is favored for several key reasons:

Stability: It is robust and stable under a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles. total-synthesis.comorganic-chemistry.org

Ease of Introduction: The Boc group is typically introduced with high efficiency by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukjk-sci.com This reaction is generally high-yielding and proceeds under mild conditions. fishersci.co.uk

Orthogonality: A significant advantage of the Boc group is its acid lability. total-synthesis.comwikipedia.org It can be readily removed under mild acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), which does not affect other acid-sensitive or base-labile protecting groups that may be present in the molecule. fishersci.co.ukjk-sci.comwikipedia.org This orthogonality is a cornerstone of modern protecting group strategy in complex synthesis. total-synthesis.comorganic-chemistry.org

The process of Boc protection involves the nucleophilic attack of the thiomorpholine nitrogen on the Boc anhydride, forming a carbamate (B1207046) linkage. Deprotection is a simple hydrolysis of the carbamate under acidic conditions, which regenerates the amine. fishersci.co.uk

Overview of Academic Investigations on Tert Butyl Thiomorpholine 4 Carboxylate

Direct Synthesis and N-Protection of Thiomorpholine

The direct synthesis of this compound typically involves the N-protection of the parent heterocycle, thiomorpholine. This approach is widely used due to the commercial availability of thiomorpholine and the efficiency of the N-tert-butoxycarbonylation reaction.

Strategies for N-tert-Butoxycarbonylation of Thiomorpholine

The most common and effective method for the N-protection of thiomorpholine is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This reagent is favored for its operational simplicity and the mild reaction conditions required. The reaction proceeds via nucleophilic attack of the secondary amine of the thiomorpholine ring on one of the carbonyl carbons of Boc₂O. The resulting intermediate then collapses, releasing tert-butanol, carbon dioxide, and the desired N-Boc protected product.

The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. While the reaction can proceed without a base, the addition of a mild base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) is often employed to neutralize the acidic byproduct and drive the reaction to completion. Alternatively, aqueous basic conditions, such as sodium bicarbonate or sodium hydroxide, can be used, particularly for large-scale preparations. The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). semanticscholar.org

Table 1: Representative Procedure for N-tert-Butoxycarbonylation of Thiomorpholine

Parameter Condition
Starting Material Thiomorpholine
Reagent Di-tert-butyl dicarbonate (Boc₂O)
Solvent Dichloromethane (DCM)
Base Triethylamine (Et₃N)
Temperature Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous wash followed by extraction
Purification Column chromatography on silica (B1680970) gel

Preparation of Oxidized Analogues

The sulfur atom in the thiomorpholine ring can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized analogues are of interest as they can exhibit altered physicochemical properties and biological activities.

Synthesis of Thiomorpholine 1,1-Dioxide Derivatives

The synthesis of this compound 1,1-dioxide involves the oxidation of the sulfide (B99878) to a sulfone. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (B1194676) (Oxone®). nih.govderpharmachemica.com

The reaction with m-CPBA is typically carried out in a chlorinated solvent like dichloromethane at or below room temperature. derpharmachemica.com The use of a stoichiometric amount of the oxidant can lead to the formation of the sulfoxide, while an excess of the reagent generally drives the reaction to the sulfone. Oxone®, a stable and versatile oxidant, is often used in a biphasic system of an organic solvent and water, sometimes with a phase-transfer catalyst. nih.gov The complete oxidation to the sulfone may require elevated temperatures. The existence of commercially available 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylic acid 1,1-dioxide confirms the feasibility of this transformation on N-Boc protected thiomorpholine derivatives. sigmaaldrich.com

Table 2: Common Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing Agent Typical Solvent General Reaction Conditions
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (DCM)0 °C to room temperature
Potassium peroxymonosulfate (Oxone®)Acetonitrile/WaterRoom temperature to reflux
Hydrogen Peroxide (H₂O₂)Acetic AcidRoom temperature to 50 °C

Stereoselective Oxidation Strategies

The oxidation of the sulfur atom in this compound can lead to the formation of a chiral sulfoxide. The development of stereoselective oxidation methods is crucial for the synthesis of enantiomerically pure sulfoxide derivatives, which may have distinct biological properties. While specific examples for the stereoselective oxidation of this compound are not extensively detailed in readily available literature, general methods for the asymmetric oxidation of sulfides can be applied.

These methods often employ chiral oxidizing agents or a combination of a stoichiometric oxidant with a chiral catalyst. Examples of such systems include modified Sharpless asymmetric epoxidation conditions (using a titanium isopropoxide/diethyl tartrate complex with a hydroperoxide) and the use of chiral oxaziridines. The substrate, this compound, would be subjected to these conditions to induce facial selectivity in the delivery of the oxygen atom to the sulfur, leading to the preferential formation of one enantiomer of the corresponding sulfoxide. The presence of the bulky Boc group on the nitrogen may influence the stereochemical outcome of the oxidation.

Functionalization and Derivatization of the Thiomorpholine Ring System

The thiomorpholine ring of this compound can be further functionalized by introducing substituents on the carbon atoms. Carboxylation is a key transformation that introduces a versatile handle for further synthetic manipulations.

Carboxylation and Dicarboxylation Reactions

The introduction of a carboxylic acid group onto the thiomorpholine ring can be achieved at various positions. The synthesis of 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylic acid and 4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid has been reported, indicating that carboxylation at the C2 and C3 positions is feasible. chemimpex.comnih.govnih.govfishersci.atnih.gov

The synthesis of 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylic acid can be envisioned to start from a suitable precursor such as a protected cysteine derivative which can be cyclized to form the thiomorpholine ring with the carboxylic acid functionality already in place at the 3-position. Subsequent N-Boc protection would yield the desired product.

For the synthesis of 4-((tert-butoxy)carbonyl)morpholine-2-carboxylic acid, a potential route involves the deprotonation of the α-carbon to the sulfur and nitrogen with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with carbon dioxide. The presence of the Boc group can influence the regioselectivity of the deprotonation. The synthesis of dicarboxylated derivatives, such as a thiomorpholine-2,4-dicarboxylic acid derivative, would likely involve a multi-step sequence, potentially starting from a precursor that already contains one or both of the carboxylic acid functionalities.

Table 3: Commercially Available Carboxylated N-Boc Thiomorpholine Derivatives

Compound Name Position of Carboxyl Group
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acidC3
4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acidC2

Alkylation and Acylation at Ring Positions

Functionalization of the thiomorpholine scaffold through alkylation and acylation primarily occurs at the nitrogen atom due to its nucleophilicity. N-acylation is readily achieved using acyl chlorides, dicarboxylic acid chlorides, or anhydrides, while N-alkylation can be performed with alkyl halides. nih.gov

Direct C-alkylation or C-acylation on the carbon atoms of a pre-formed thiomorpholine ring is less common. Instead, the synthesis of C-substituted thiomorpholines is typically accomplished by utilizing functionalized starting materials to construct the ring. jchemrev.comjchemrev.com This approach allows for the introduction of substituents at specific positions from the outset. For instance, a multi-step sequence to produce novel dihydroquinolines involves the coupling of a bromide intermediate with thiomorpholine, effectively attaching the thiomorpholine scaffold to a more complex, substituted molecule. nih.gov

Amide Formation from Carboxylate Precursors

The conversion of the carboxylate moiety in precursors like this compound into an amide bond is a fundamental transformation in organic synthesis. The process generally involves two main steps: first, the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, and second, the coupling of the resulting acid with a desired amine.

The tert-butyl ester can be deprotected under acidic conditions, for example, using trifluoroacetic acid (TFA). Once the free carboxylic acid is obtained, standard peptide coupling reagents can be employed to facilitate amide bond formation. A wide array of coupling agents is available, including carbodiimides (like EDC), phosphonium (B103445) salts (like PyBOP), and uronium salts (like HATU or HBTU), often used in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by a primary or secondary amine to yield the corresponding amide.

Introduction of Hydroxyl, Amino, and Alkynyl Substituents

The introduction of diverse functional groups such as hydroxyl, amino, and alkynyl moieties onto the thiomorpholine ring is crucial for creating structural diversity.

Hydroxyl Group: The synthesis of hydroxylated thiomorpholines can be achieved by employing synthetic precursors that already contain the hydroxyl group. An analogous strategy has been demonstrated in the synthesis of (R)-3-hydroxymethylmorpholine, which involves the reduction of a carboxyl group on a morpholine (B109124) precursor. chemicalbook.com This suggests a viable pathway for producing hydroxyl-substituted thiomorpholines by reducing a corresponding ester or carboxylic acid on the thiomorpholine ring.

Amino Group: Similar to other substitutions, the most straightforward method for producing amino-thiomorpholine derivatives is to build the heterocyclic ring from amino-functionalized starting materials. While direct amination of the thiomorpholine ring is not widely reported, the synthesis of related heterocyclic systems often involves coupling reactions that bring together the amine functionality and the core ring structure.

Alkynyl Group: Alkynyl-substituted thiomorpholines can be synthesized through multicomponent reactions. One notable method is a copper-catalyzed three-component reaction involving terminal alkynes, isothiocyanates, and aziridines. thieme-connect.com This process constructs the thiomorpholine ring while simultaneously incorporating a substituent derived from the alkyne. The resulting intermediate undergoes cyclization to form the target thiomorpholine. thieme-connect.com The existence of biologically active thiomorpholine derivatives bearing a propargylic ether further confirms that alkynyl groups are valuable additions to this scaffold. jchemrev.com

Construction of N-Azole Substituted Thiomorpholine Derivatives

A significant area of research involves the synthesis of hybrid molecules where an azole ring is attached to the nitrogen atom of the thiomorpholine scaffold. A new class of such N-azole substituted thiomorpholine derivatives has been prepared and evaluated for biological activity. nih.gov Synthetic strategies have been developed to create thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids. researchgate.net Another approach involves the synthesis of styryl sulfonylmethyl oxazolyl-tethered thiomorpholines. researchgate.net These methods typically involve the reaction of a functionalized thiomorpholine with a suitable azole precursor, leading to the formation of a C-N bond between the two heterocyclic systems. The synthesis of Schiff base and azole-β-lactam derivatives has also been reported starting from thiomorpholine. jchemrev.com

Mannich-Type Reactions with Thiomorpholine Scaffolds

The Mannich reaction is a three-component condensation reaction that forms a C-C bond by reacting an amine, an aldehyde (typically formaldehyde), and a compound with an active hydrogen. mdpi.com Thiomorpholine can serve as the secondary amine component in this reaction to produce aminomethylated derivatives. mdpi.com The product of this reaction is known as a Mannich base. oarjbp.comnih.gov

This reaction is widely used to introduce aminomethyl groups into various substrates. mdpi.com For example, thiomorpholine has been successfully used in the Mannich reaction with 8-hydroxyquinoline (B1678124) and formaldehyde (B43269) to produce aminomethylated 8-hydroxyquinolines in high yields. mdpi.com The reaction conditions can vary, from stirring at room temperature to heating, depending on the specific substrates. mdpi.com

Examples of Mannich-Type Reactions Involving Thiomorpholine
Active Hydrogen CompoundAldehydeAmineConditionsYieldReference
8-HydroxyquinolineFormalinThiomorpholineEtOH, r.t., 12hNot specified mdpi.com
5-Chloro-8-hydroxyquinolineCH2OThiomorpholineDry EtOH, 80°C, 24h90.6% mdpi.com
5-Nitro-8-hydroxyquinolineCH2OThiomorpholineDry EtOH, 80°C, 24h73.7% mdpi.com

Innovative Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency, safety, and scalability. Continuous flow technology represents a significant advancement in achieving these goals for the production of key chemical intermediates like thiomorpholine.

Continuous Flow Synthesis Techniques for Thiomorpholine

An innovative and efficient procedure for the generation of thiomorpholine has been developed using a two-step telescoped format in a continuous flow system. nih.govacs.orgresearchgate.net This method avoids the isolation of intermediates, improving safety and efficiency. researchgate.net The key transformation is a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, which are low-cost, bulk starting materials. nih.gov

Key Parameters of Continuous Flow Synthesis of Thiomorpholine
ParameterDescriptionReference
Starting MaterialsCysteamine hydrochloride, Vinyl chloride nih.gov
Reaction TypePhotochemical Thiol-Ene Reaction / Base-mediated Cyclization nih.govacs.org
Photocatalyst9-Fluorenone (B1672902) (0.1–0.5 mol %) nih.gov
Overall Isolated Yield54% nih.gov
Throughput (Lab Scale)1.8 g/h chemrxiv.org
Key AdvantageAtom- and time-efficient; uses low-cost starting materials. nih.gov

Catalytic Methodologies for Thiomorpholine Ring Formation

The construction of the thiomorpholine ring, a key structural motif in various biologically active compounds, has been the focus of significant synthetic research. Catalytic methodologies offer efficient and often more sustainable routes to these heterocyclic systems compared to classical stoichiometric approaches. These methods include transition-metal catalysis, photocatalysis, and Lewis acid catalysis, each providing unique advantages for the formation of the thiomorpholine core.

Transition-Metal Catalysis

Copper-catalyzed multicomponent reactions have emerged as a powerful tool for the synthesis of highly substituted thiomorpholine derivatives. A notable example is the three-component reaction between terminal alkynes, isothiocyanates, and aziridines. In this reaction, copper iodide (CuI) has been identified as a particularly effective catalyst, outperforming other copper salts. organic-chemistry.org The reaction is proposed to proceed through the formation of a copper acetylide species, which then inserts into the isothiocyanate. The resulting intermediate opens the activated aziridine (B145994), followed by cyclization to form the thiomorpholine ring. organic-chemistry.org The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent or additive can enhance reactivity by activating the aziridine substrate towards nucleophilic attack. organic-chemistry.org While this specific reaction has been demonstrated for various substituted thiomorpholines, its direct application to form a tert-butoxycarbonyl (Boc)-protected thiomorpholine has not been detailed in the provided research.

Table 1: Copper-Catalyzed Three-Component Synthesis of Thiomorpholine Derivatives
CatalystReactantsSolvent/AdditiveTemperatureKey Features
CuI (10 mol%)Terminal Alkyne, Isothiocyanate, AziridineHFIP60 °CForms highly substituted thiomorpholines; Silver and gold catalysts also effective. organic-chemistry.org

Photocatalysis

Photocatalytic methods provide a mild and efficient pathway for constructing the thiomorpholine skeleton, often operating under continuous flow conditions which enhances safety and scalability.

One prominent strategy is the photochemical thiol-ene reaction. acs.orgnih.gov This approach has been successfully employed for the synthesis of the parent thiomorpholine compound in a two-step telescoped process from low-cost starting materials, cysteamine hydrochloride and vinyl chloride. acs.orgacs.org The key step involves the use of an inexpensive organic photocatalyst, 9-fluorenone (0.1–0.5 mol %), to catalyze the thiol-ene reaction, leading to a half-mustard intermediate in quantitative yield. acs.orgresearchgate.net This intermediate is then cyclized via a base-mediated reaction to afford thiomorpholine. acs.orgnih.gov The robustness of this continuous flow process has been demonstrated over extended periods, highlighting its potential for large-scale production. nih.govacs.org

Table 2: Photocatalytic Thiol-Ene Reaction for Thiomorpholine Synthesis
Catalyst (mol%)ReactantsConditionsYield (Intermediate)Yield (Final Product)Ref
9-Fluorenone (0.1-0.5)Cysteamine hydrochloride, Vinyl chlorideContinuous flow, 4 M solution, 20 min residenceQuantitative84-89% (NMR Yield) acs.orgresearchgate.netchemrxiv.org

Another innovative photocatalytic approach involves the coupling of silicon amine protocol (SLAP) reagents with aldehydes. organic-chemistry.orgethz.ch This method allows for the synthesis of various N-heterocycles, including thiomorpholines. The process utilizes an inexpensive organic photocatalyst, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPP), in combination with a Lewis acid additive like TMSOTf. organic-chemistry.org This combination facilitates the formation of an amine radical cation, which is crucial for the catalytic cycle. ethz.ch The reaction proceeds efficiently under continuous flow conditions, offering reduced reaction times and improved scalability. organic-chemistry.orgethz.ch This methodology has been shown to be effective for preparing thiomorpholines and thiazepanes from both aromatic and aliphatic aldehydes. acs.org

Table 3: Photocatalytic Coupling of SLAP Reagents and Aldehydes
CatalystAdditiveReactantsConditionsKey Features
TPPLewis Acid (e.g., TMSOTf)SLAP Reagent, AldehydeContinuous flowEnables synthesis of substituted thiomorpholines and other N-heterocycles. organic-chemistry.orgethz.ch

Lewis Acid Catalysis

Lewis acids can also mediate the formation of the thiomorpholine ring. Boron trifluoride etherate (BF₃·OEt₂) has been shown to catalyze the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes. This reaction provides a direct route to tetrahydro-2H-1,4-thiazines (thiomorpholines) in good yields. The mechanism involves the activation of the alkene by the Lewis acid, followed by intramolecular attack of the thiol group to effect cyclization.

Role as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, is fundamental to modern medicinal chemistry. Chiral building blocks are essential starting materials in this field, providing a pre-existing stereocenter that guides the formation of subsequent stereocenters in a target molecule.

The stereoselective synthesis of complex molecules often relies on the use of chiral synthons to control the three-dimensional arrangement of atoms. While specific documented applications of this compound as a chiral building block are specialized, its scaffold is analogous to other heterocyclic systems used in stereocontrolled synthesis. For instance, the synthesis of enantiomerically pure morpholine building blocks from chiral pool materials highlights a common strategy where a chiral starting material dictates the stereochemical outcome. unimi.it The principles of asymmetric synthesis, such as controlling the absolute and relative configuration of multiple stereocenters, are critical for creating biologically active molecules. nih.gov The thiomorpholine core, when resolved into its separate enantiomers, has the potential to serve as a scaffold for the stereoselective construction of intricate molecular frameworks.

Peptidomimetics are compounds designed to mimic natural peptides, often with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov These molecules are crucial in drug discovery for targeting protein-protein interactions. nih.gov Heterocyclic scaffolds are frequently incorporated into peptidomimetic designs to introduce conformational constraints, mimicking the secondary structures of natural peptides like β-turns. nih.gov

The rigid, non-aromatic ring structure of the thiomorpholine core makes it a candidate for integration into such scaffolds. By replacing a portion of a peptide backbone with the thiomorpholine moiety derived from this compound, it is possible to create novel peptidomimetics with defined three-dimensional shapes. This structural constraint can lead to higher receptor affinity and selectivity. The development of various mimetic tools, including local modifications and the introduction of secondary structure mimetics, is a key focus in the application of such building blocks for drug discovery. mdpi.com

Precursor for Diverse Heterocyclic Frameworks

The thiomorpholine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. jchemrev.comresearchgate.net this compound, with its protected nitrogen, is an ideal precursor for synthesizing a wide array of more complex heterocyclic systems.

The tert-butoxycarbonyl (Boc) group on the nitrogen atom of this compound is a key feature for its utility as a synthetic precursor. The Boc group is a widely used protecting group that is stable under many reaction conditions but can be readily removed under acidic conditions. This allows for selective reactions at other parts of the molecule before revealing the secondary amine of the thiomorpholine ring.

Once deprotected, the nitrogen atom can be functionalized through various reactions, including alkylation, acylation, and sulfonylation. This enables the attachment of diverse substituents and the construction of more elaborate molecules containing the core sulfur and nitrogen heterocycle. This versatility makes it a valuable starting material for creating new chemical entities. abovchem.com

The thiomorpholine moiety is an integral component of numerous compounds with significant pharmacological activity. jchemrev.comresearchgate.net Its presence can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. mdpi.com Consequently, this compound serves as a valuable starting point for the synthesis of scaffolds targeting a wide range of diseases.

Thiomorpholine-containing compounds have been investigated for various therapeutic applications, including:

Kinase Inhibitors: The scaffold is used in the design of inhibitors for protein kinases, which are important targets in cancer therapy. mdpi.com

Antimicrobial Agents: Derivatives have shown potential as antibacterial, antifungal, and antimycobacterial agents. mdpi.com

Antidiabetic and Antimigraine Drugs: The thiomorpholine core has been incorporated into molecules developed for treating diabetes and migraines. mdpi.com

The ability to use this compound as a precursor allows chemists to systematically modify the scaffold and explore its structure-activity relationships for various biological targets. mdpi.com

Development of Compound Libraries for High-Throughput Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity against a specific target. ku.edu The success of HTS campaigns relies on the quality and diversity of the compound libraries being screened. ox.ac.uk These libraries are collections of small molecules designed to cover a broad range of chemical space and possess drug-like properties. ku.eduox.ac.uk

This compound is an excellent starting material for the creation of focused compound libraries. Its role as a versatile precursor allows for the systematic synthesis of a large number of derivatives. By varying the substituents attached to the thiomorpholine core after deprotection, a library of structurally related but diverse compounds can be generated. These libraries can then be screened to identify initial "hits" for new drug development programs. The compounds in such libraries are often selected to be non-reactive and adhere to principles like Lipinski's Rule of Five to optimize for potential drug-like characteristics. ku.edu

Data Tables

Table 1: Summary of Applications in Organic Synthesis

Application Area Specific Role of this compound Key Synthetic Strategy Potential Outcome
Asymmetric Synthesis Potential Chiral Building Block Stereoselective functionalization Enantiomerically pure complex molecules
Peptidomimetics Scaffold for Mimicking Peptide Structures Integration into peptide backbones Compounds with enhanced stability and bioavailability nih.gov
Heterocyclic Chemistry Versatile Precursor Deprotection of Boc group followed by derivatization Diverse sulfur and nitrogen-containing heterocycles abovchem.com
Medicinal Chemistry Starting Material for Bioactive Scaffolds Synthesis of thiomorpholine-containing derivatives Pharmacologically relevant compounds (e.g., kinase inhibitors) mdpi.com

| Drug Discovery | Core Structure for Library Synthesis | Combinatorial derivatization | Focused compound libraries for High-Throughput Screening ox.ac.uk |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-(4-nitrophenyl)thiomorpholine

Medicinal Chemistry and Biological Activity Research

Structure-Activity Relationship (SAR) Studies and Ligand Design

The exploration of thiomorpholine (B91149) derivatives, including tert-Butyl thiomorpholine-4-carboxylate, has been a fertile ground for structure-activity relationship (SAR) studies. These investigations are crucial for understanding how specific structural modifications influence the biological potency and selectivity of these compounds.

SAR studies on thiomorpholine-based compounds have revealed that the nature and position of substituents on the thiomorpholine ring are critical determinants of their biological activity. The tert-butyl group, a common motif in medicinal chemistry, is often incorporated to modulate physicochemical properties such as lipophilicity and metabolic stability researchgate.net. While often associated with increased lipophilicity, the tert-butyl group can also present challenges regarding metabolic susceptibility nih.gov. Its incorporation into bioactive compounds can sometimes lead to unwanted property modulation researchgate.net.

In the context of antimicrobial agents, for instance, modifications at the C-5 side chain of oxazolidinone derivatives containing a thiomorpholine ring have been explored to understand their impact on antibacterial activity researchgate.net. For thiomorpholine derivatives exhibiting hypolipidemic and antioxidant activity, the N-substituent on the thiomorpholine ring plays a key role. The incorporation of an antioxidant moiety as the N-substituent has been shown to be a successful strategy nih.govjchemrev.com.

The insights gained from SAR studies have enabled the rational design of novel thiomorpholine derivatives with improved therapeutic potential. The thiomorpholine scaffold is considered a "privileged scaffold" due to its ability to interact with multiple biological targets, making it an attractive starting point for drug design jchemrev.comresearchgate.net.

Researchers have designed and synthesized thiomorpholine-bearing compounds for various applications, including the development of dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes mellitus jchemrev.comresearchgate.net. In the pursuit of new antibacterial agents, thiomorpholine derivatives have been synthesized and evaluated for their efficacy against various bacterial strains researchgate.net. The design of these molecules often involves the introduction of different substituents to optimize their interaction with the target enzyme or receptor, thereby enhancing their biological activity jchemrev.com.

Pharmacological Target Engagement and Therapeutic Potential

Derivatives of this compound have been investigated for their potential to engage with various pharmacological targets, leading to a diverse range of therapeutic applications.

Thiomorpholine derivatives have shown promise as modulators of metabolic pathways. They have been identified as potential dipeptidyl peptidase IV (DPP-IV) inhibitors, which are a class of drugs used to treat type 2 diabetes jchemrev.comresearchgate.netnih.gov. DPP-IV is a serine protease involved in the degradation of incretin hormones, which play a crucial role in regulating insulin secretion nih.gov. Inhibition of DPP-IV leads to increased levels of active incretins, thereby improving glycemic control mdpi.com. The development of both peptidomimetic and non-peptidomimetic DPP-IV inhibitors has been an active area of research nih.gov.

Furthermore, several studies have highlighted the hypolipidemic and hypocholesterolemic effects of thiomorpholine derivatives nih.govjchemrev.comresearchgate.net. These compounds have been shown to decrease levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) in animal models of hyperlipidemia nih.govjchemrev.comresearchgate.net. The mechanism of action may involve the inhibition of enzymes such as squalene synthase, which is involved in cholesterol biosynthesis nih.govjchemrev.com.

Hypolipidemic Activity of a Thiomorpholine Derivative
ParameterPercentage Decrease
Triglycerides80%
Total Cholesterol78%
Low-Density Lipoprotein (LDL)76%

The data in the table is based on the most active compound in a study on thiomorpholine derivatives in Triton WR-1339-induced hyperlipidemic rats. nih.govjchemrev.com

The thiomorpholine scaffold has been incorporated into molecules with significant antimicrobial properties. Researchers have synthesized and evaluated various thiomorpholine derivatives for their antibacterial and antifungal activities researchgate.net. For example, combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives containing a thiomorpholine ring have yielded potent leads with enhanced activity against respiratory tract pathogens researchgate.net.

The antibacterial activity of these compounds is often evaluated against a panel of Gram-positive and Gram-negative bacteria. Some derivatives have demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range researchgate.net. The introduction of thioguanine units into pleuromutilin derivatives, which can be conceptually related to modifying a core scaffold, has resulted in compounds with potent antibacterial activity against drug-resistant strains like MRSA nih.gov.

In Vitro Antibacterial Activity of a Thioguanine-Modified Pleuromutilin Derivative (Compound 6j)
Bacterial StrainMIC (μg/mL)
S. aureus ATCC 259230.25
MSSA ATCC 292130.125
MSSE ATCC 122280.125
MRSA ATCC 335910.25
MRSA ATCC 433000.25
MRSE ATCC 516250.125

The data in the table shows the Minimum Inhibitory Concentration (MIC) values for a specific thioguanine-modified pleuromutilin derivative against various Staphylococcus strains. nih.gov

Thiomorpholine derivatives have also been investigated for their anti-inflammatory and antioxidant properties jchemrev.comresearchgate.netresearchgate.net. The design of these compounds often involves incorporating a known antioxidant moiety into the thiomorpholine structure nih.govjchemrev.com. These derivatives have been shown to inhibit lipid peroxidation and scavenge free radicals, with some compounds exhibiting IC50 values as low as 7.5 µΜ for the inhibition of microsomal membrane lipid peroxidation nih.govjchemrev.com.

The anti-inflammatory activity of these compounds has been demonstrated in models such as carrageenan-induced rat paw edema researchgate.net. The combination of antioxidant and anti-inflammatory properties in a single molecule makes these thiomorpholine derivatives interesting candidates for the treatment of conditions involving inflammation and oxidative stress researchgate.net.

Anticancer and Cytotoxic Investigations in Cell Lines (e.g., A549, HeLa Cells)

Direct studies investigating the anticancer and cytotoxic effects of this compound against A549 (non-small cell lung cancer) and HeLa (cervical cancer) cell lines were not identified in the reviewed literature. However, the tert-butyl carboxylate group is a common feature in molecules designed as potential anticancer agents.

For instance, research on Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate (BNDC) has demonstrated cytotoxic and pro-apoptotic activities. Both the R and S enantiomers of BNDC showed activity against several leukemia cell lines (HL60, HL60.Bcl-2, HL60.Bcl-XL, and Jurkat) with lower toxicity towards normal human peripheral blood mononuclear cells nih.gov. In HL60 cells, BNDC induced phosphatidylserine exposure, DNA fragmentation, and caspase-3 activation, all of which are hallmarks of apoptosis nih.gov.

Furthermore, various other compounds containing tert-butyl groups have been evaluated for their cytotoxicity. For example, the compound 2,4-di-tert-butylphenol (2,4-DTBP) , isolated from Streptomyces bacillaris, exhibited significant anticancer activity, inhibiting HT-29 colon cancer and HeLa cervical cancer cell lines by 88% and 89%, respectively, at a concentration of 1 mg/ml nih.gov.

The cytotoxicity of different chemical entities against A549 and HeLa cells is an active area of research. Studies on novel synthetic chalcones have identified compounds with potent, dose-dependent apoptosis-inducing activity in A549 cells nih.gov. Similarly, new triorganotin(IV) compounds with aromatic carboxylate ligands have shown good cytotoxic activity against both MCF-7 and HeLa cells nih.gov.

Table 1: Cytotoxic Activity of Selected Compounds in Cancer Cell Lines

Compound Cell Line(s) Observed Effect Reference
Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate (BNDC) HL60, Jurkat, etc. Cytotoxic and pro-apoptotic nih.gov
2,4-di-tert-butylphenol (2,4-DTBP) HT-29, HeLa 88-89% inhibition at 1 mg/ml nih.gov
Novel Synthetic Chalcones A549 Potent, dose-dependent apoptosis nih.gov
Triorganotin(IV) carboxylates MCF-7, HeLa Good cytotoxic activity nih.gov

Antiprotozoal and Antitubercular Activity Profiling

There is no specific information available regarding the antiprotozoal or antitubercular activities of this compound. However, research into related heterocyclic structures provides some context for these therapeutic areas.

In the field of antitubercular research, a compound identified as 2,4-di-tert-butylphenol (2,4-DTBP) has shown activity against Mycobacterium tuberculosis. It inhibited the relative light unit (RLU) decrease by 78% and 74% against a multidrug-resistant strain at concentrations of 100 µg/ml and 50 µg/ml, respectively nih.gov. The minimum inhibitory concentration (MIC) against the H37Rv strain was determined to be 100 µg/ml in the Wayne model for latent/dormant tuberculosis nih.gov. Additionally, some 4-substituted thio- and sulfoxy-quinoline analogues have demonstrated significant growth inhibitory activity against wild-type M. tuberculosis in the high nanomolar range and were found to target the cytochrome bc1 oxidase complex semanticscholar.org.

Regarding antiprotozoal activity, studies on 4-arylquinoline-2-carboxylate derivatives have reported their efficacy against the parasite Toxoplasma gondii nih.gov. Another study on n-butyl and iso-butyl esters of quinoxaline-1,4-di-N-oxide demonstrated in vitro activity against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica researchgate.net.

Exploration of Other Bioactive Modalities (e.g., Analgesic, Antihypertensive, Retinal Protection, Antiplatelet, Hypnotonic)

While there is no direct evidence for analgesic, retinal protection, or hypnotonic activities of this compound, research has been conducted on a structurally related compound for its antihypertensive effects.

A study on 4-tert-buthyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol (TBTIF) , a thiomorpholine derivative, demonstrated significant antihypertensive properties in spontaneously hypertensive rats nih.gov. TBTIF was shown to diminish blood pressure and reduce vasoconstriction induced by angiotensin I or angiotensin II. The mechanism of action appears to involve both nitric oxide-dependent and independent pathways, including a decrease in the mRNA of angiotensin-converting enzyme (ACE) and an increase in the mRNA of ACE2 nih.gov.

In the context of antiplatelet activity, while no data exists for the specific title compound, derivatives of 5-oxoproline containing a morpholine (B109124) moiety (structurally similar to thiomorpholine) have been shown to inhibit ADP-induced platelet aggregation in vitro nih.gov.

Mechanistic Investigations of Biological Action

Due to the limited direct research on this compound, mechanistic studies are based on related compounds and general principles of enzyme inhibition.

Identification of Molecular Targets and Binding Interactions

For the antihypertensive activity of the related compound 4-tert-buthyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol (TBTIF) , the molecular targets are suggested to be components of the renin-angiotensin system. Specifically, it was found to decrease the mRNA expression of angiotensin-converting enzyme (ACE) and increase the mRNA of ACE2, indicating a modulatory effect on this key blood pressure-regulating pathway nih.gov.

In the context of antitubercular agents, certain 4-substituted quinoline compounds are believed to exert their activity by targeting the QcrB unit of the cytochrome bc1 oxidoreductase complex in Mycobacterium tuberculosis semanticscholar.org.

Enzyme Inhibition Kinetic Studies (e.g., Squalene Synthase, Matrix Metalloproteinase-9)

There are no available studies on the inhibition of squalene synthase or matrix metalloproteinase-9 (MMP-9) by this compound.

Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis scbt.comnih.gov. Inhibitors of this enzyme are of interest for managing hypercholesterolemia. They typically work by binding to the active site of the enzyme, blocking the condensation of two molecules of farnesyl pyrophosphate to form squalene scbt.com.

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent enzyme involved in the degradation of the extracellular matrix. Its overexpression is associated with various pathological processes, including cancer progression and metastasis, making it an attractive target for inhibitor development nih.govmdpi.com. MMP-9 inhibitors can act through various mechanisms, including direct binding to the catalytic zinc ion or interacting with other sites on the enzyme to prevent its activation or catalytic function mdpi.com.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an essential tool for the unambiguous structural determination of tert-Butyl thiomorpholine-4-carboxylate. It provides precise information about the molecular framework by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

Elucidation of Proton and Carbon Connectivity and Stereochemistry

One-dimensional ¹H and ¹³C NMR spectra are fundamental for elucidating the basic connectivity of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group and the thiomorpholine (B91149) ring. The nine protons of the tert-butyl group should appear as a sharp singlet, typically in the upfield region around 1.4-1.5 ppm, due to their magnetic equivalence. The eight protons on the thiomorpholine ring would be more complex. Due to the chair conformation of the ring, axial and equatorial protons would be chemically non-equivalent. The protons on the carbons adjacent to the nitrogen atom (positions 3 and 5) would likely appear as multiplets shifted downfield (around 3.6-3.8 ppm) due to the deshielding effect of the adjacent nitrogen atom of the carbamate (B1207046). The protons on the carbons adjacent to the sulfur atom (positions 2 and 6) would also present as multiplets, but typically at a higher field (more shielded, around 2.7-2.9 ppm) compared to their counterparts next to the nitrogen.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide a count of the non-equivalent carbon atoms. For this compound, five distinct signals are anticipated. The carbonyl carbon of the Boc group would be the most downfield signal, expected in the 154-156 ppm range. The quaternary carbon of the tert-butyl group is typically found around 80 ppm. The three methyl carbons of the tert-butyl group would give a single, intense signal around 28 ppm. The methylene carbons of the thiomorpholine ring would give two distinct signals: the carbons adjacent to the nitrogen (C3, C5) would be expected around 44-46 ppm, while the carbons adjacent to the sulfur (C2, C6) would appear further upfield, around 27-29 ppm.

The precise chemical shifts and coupling constants would confirm the connectivity and provide insight into the predominant conformation (stereochemistry) of the thiomorpholine ring in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypeGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Proton-C(CH₃)₃~1.45 (singlet, 9H)-
Proton-N-CH₂-~3.7 (multiplet, 4H)-
Proton-S-CH₂-~2.8 (multiplet, 4H)-
Carbon-C(CH₃)₃-~28.4
Carbon-C(CH₃)₃-~80.0
Carbon-N-CH₂--~45.0
Carbon-S-CH₂--~28.0
Carbon-C=O-~155.0

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Cross-peaks would be observed between the signals of the methylene protons on adjacent carbons within the thiomorpholine ring (i.e., between protons at C2/C3 and C5/C6), confirming their connectivity. No cross-peaks would be seen for the singlet of the tert-butyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a cross-peak connecting the ¹H signal of the tert-butyl protons to the ¹³C signal of the methyl carbons. It would also definitively link the proton signals of the ring methylenes to their corresponding carbon signals (the ~3.7 ppm protons to the ~45.0 ppm carbon, and the ~2.8 ppm protons to the ~28.0 ppm carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is key for connecting different parts of the molecule. Key expected correlations would include:

A cross-peak between the tert-butyl protons (~1.45 ppm) and the quaternary carbon of the Boc group (~80.0 ppm) as well as the carbonyl carbon (~155.0 ppm).

Correlations between the protons on the nitrogen-adjacent carbons (~3.7 ppm) and the carbonyl carbon (~155.0 ppm), confirming the attachment of the Boc group to the nitrogen.

Correlations between the protons at C3/C5 and the carbons at C2/C6, and vice versa, further confirming the ring structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass of a molecule and can be used to deduce its elemental formula and structural features through fragmentation analysis.

Accurate Mass Determination and Molecular Formula Confirmation (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. For this compound (C₉H₁₇NO₂S), the monoisotopic mass is 203.0980 Da. An HRMS experiment, such as ESI-TOF (Electrospray Ionization - Time of Flight), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. The experimentally determined mass should match the calculated exact mass (204.1053 for [C₉H₁₈NO₂S]⁺) to within a few parts per million (ppm), which would unequivocally confirm the molecular formula.

Fragmentation Analysis for Structural Characterization

Analysis of the fragmentation pattern in a mass spectrum (often from techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID)) provides structural information. The fragmentation of N-Boc protected amines is well-characterized doaj.org. Key fragmentation pathways for this compound would be expected to involve the Boc group:

Loss of isobutylene: A primary fragmentation pathway is the loss of isobutylene (C₄H₈, 56 Da) from the molecular ion, leading to a prominent fragment ion.

Loss of the tert-butyl group: Cleavage can result in the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), forming a carbamic acid intermediate that can further fragment.

Loss of the entire Boc group: Fragmentation can lead to the loss of the entire Boc group or related fragments like CO₂ or O-t-Bu.

Ring fragmentation: Cleavage of the thiomorpholine ring itself can also occur, leading to smaller fragment ions.

A characteristic and often dominant peak in the mass spectra of tert-butyl esters and carbamates is the tert-butyl cation ([C₄H₉]⁺) at m/z = 57. The presence and relative abundance of these fragments would provide strong evidence for the proposed structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (Predicted)Proposed Fragment IdentityFormula
204[M+H]⁺ (Protonated Molecule)[C₉H₁₈NO₂S]⁺
148[M+H - C₄H₈]⁺ (Loss of isobutylene)[C₅H₁₀NO₂S]⁺
104[M+H - C₄H₈ - CO₂]⁺ or [Thiomorpholine+H]⁺[C₄H₁₀NS]⁺
57[C(CH₃)₃]⁺ (tert-Butyl cation)[C₄H₉]⁺

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the Boc group. A strong, characteristic absorption band for the carbamate carbonyl (C=O) stretching vibration is expected to appear in the region of 1680-1700 cm⁻¹. Other significant bands would include C-H stretching vibrations from the alkyl groups (tert-butyl and methylene) just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), and C-O stretching vibrations associated with the carbamate group in the 1150-1250 cm⁻¹ region. C-N and C-S stretching vibrations would appear in the fingerprint region (below 1400 cm⁻¹) and are generally weaker and harder to assign definitively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the C=O stretch is also visible in Raman, it is typically weaker than in the IR spectrum. Non-polar bonds, such as C-C and C-S bonds, often give rise to stronger Raman signals. Therefore, skeletal vibrations of the thiomorpholine ring and the tert-butyl group would be more prominent. Symmetric C-H stretching and bending vibrations would also be clearly observable. The C-S stretching modes, which are often weak in IR spectra, are expected to produce more distinct signals in the Raman spectrum in the 600-750 cm⁻¹ range.

Together, these spectroscopic methods provide a powerful and comprehensive suite of tools for the complete and unambiguous structural determination and characterization of this compound.

Identification of Characteristic Functional Group Frequencies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the spectrum is dominated by the vibrational modes of the tert-butoxycarbonyl (Boc) group and the thiomorpholine ring.

The tert-butoxycarbonyl group gives rise to several distinct and intense absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1700-1740 cm⁻¹ in the infrared spectrum. This strong absorption is a hallmark of the carbamate functional group. The tert-butyl moiety itself presents characteristic C-H stretching vibrations in the 2950-3000 cm⁻¹ region and distinct bending vibrations, including a notable band around 1365 cm⁻¹ corresponding to the symmetric deformation of the methyl groups.

The thiomorpholine ring contributes to the fingerprint region of the spectrum with a series of C-H stretching, bending, and C-S and C-N stretching vibrations. The C-S stretching vibrations are typically weaker and appear at lower frequencies, generally in the 600-800 cm⁻¹ range. The C-N stretching vibrations of the carbamate-substituted amine are expected in the 1150-1250 cm⁻¹ region. In a study on a complex molecule containing a thiomorpholine unit, characteristic IR bands were observed at 3288, 1732, 1728, 1667, 1658, 1618, 1418, 1240, and 1041 cm⁻¹, though specific assignments to the thiomorpholine ring were not detailed uni.lu.

Raman spectroscopy provides complementary information. While the polar carbonyl group shows a strong IR band, its Raman signal may be weaker. Conversely, the less polar C-S and C-C bonds of the thiomorpholine ring can produce more distinct Raman signals. Computational studies, such as those employing Density Functional Theory (DFT), can be utilized to predict and assign the vibrational frequencies for this compound with greater precision in the absence of complete experimental spectra.

Table 1: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carbonyl (C=O)Stretching1700-1740Strong
C-H (tert-butyl)Stretching2950-3000Medium-Strong
C-H (tert-butyl)Symmetric Bending~1365Medium
C-N (Carbamate)Stretching1150-1250Medium
C-O (Carbamate)Stretching1160-1250Strong
C-S (Thiomorpholine)Stretching600-800Weak-Medium

X-ray Diffraction Crystallography

Determination of Three-Dimensional Molecular and Crystal Structures

While a specific crystal structure for this compound is not publicly available, data from closely related compounds provide a strong basis for predicting its solid-state structure. For instance, the crystal structure of a coumarin derivative containing a thiomorpholine moiety reveals that the thiomorpholine ring adopts a stable chair conformation uni.lu. This is the expected low-energy conformation for a six-membered saturated heterocyclic ring, analogous to cyclohexane.

In this chair conformation, the substituents on the ring can occupy either axial or equatorial positions. The bulky tert-butoxycarbonyl group attached to the nitrogen atom is anticipated to preferentially occupy an equatorial position to minimize steric hindrance with the axial hydrogen atoms on the ring. This arrangement leads to a more thermodynamically stable structure. The exocyclic N-C bond in the aforementioned thiomorpholine-containing coumarin derivative was indeed found to be in an equatorial orientation uni.lu.

Analysis of Conformational Preferences and Intermolecular Interactions

In the absence of strong hydrogen bond donors, the intermolecular interactions in the crystal lattice of this compound are expected to be dominated by weaker forces. These include dipole-dipole interactions arising from the polar carbamate group and van der Waals forces between the aliphatic portions of the molecules. The packing of molecules in the crystal will be arranged to maximize these attractive forces, leading to an ordered three-dimensional lattice. The specific crystal system and unit cell dimensions would be determined by the most efficient packing arrangement of the molecules, governed by their shape and intermolecular forces.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of a molecule.

Electronic structure analysis of tert-Butyl thiomorpholine-4-carboxylate would involve the calculation of molecular orbitals (MOs), electron density distribution, and electrostatic potential. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to optimize the molecule's geometry and compute its electronic properties. researchgate.netresearchgate.net

The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is likely to be localized on the electron-rich sulfur and nitrogen atoms of the thiomorpholine (B91149) ring, while the LUMO may be distributed across the carboxylate group.

Table 1: Illustrative Molecular Orbital Properties of this compound (Hypothetical Data)

Parameter Value (eV) Description
HOMO Energy -6.5 Indicates electron-donating capability
LUMO Energy -0.8 Indicates electron-accepting capability

Note: The data in this table is hypothetical and serves as an example of the output from quantum chemical calculations.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. nih.gov

These theoretical calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted NMR spectra with experimental data can help in the structural confirmation of the compound and the assignment of specific resonances. mdpi.com For instance, the nine equivalent protons of the tert-butyl group are expected to produce a strong, sharp singlet in the ¹H NMR spectrum, a feature that is readily predictable by these computational methods. nih.gov

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C (tert-butyl quaternary) 80.5 80.2
C (tert-butyl methyl) 28.6 28.4
C (thiomorpholine, adjacent to N) 45.2 44.9
C (thiomorpholine, adjacent to S) 27.8 27.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to study the interaction of a ligand, such as this compound, with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery and molecular biology.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For this compound, this would involve computationally placing the molecule into the binding site of a relevant target protein. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) and rank different binding poses.

The process would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. For example, the carbonyl oxygen of the carboxylate group could act as a hydrogen bond acceptor, while the tert-butyl group and the aliphatic part of the thiomorpholine ring could engage in hydrophobic interactions within the binding pocket. scienceopen.com

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-target complex over time. mdpi.com An MD simulation of this compound bound to a protein would start with the best-docked pose and simulate the movements of all atoms in the system over a period of nanoseconds to microseconds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for a series of thiomorpholine-4-carboxylate derivatives, one would first need a dataset of compounds with experimentally measured biological activities (e.g., IC₅₀ values). For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested derivatives of this compound, thereby prioritizing the synthesis of compounds with potentially improved potency.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
4-(4-nitrophenyl)thiomorpholine

Development of Predictive Models for Biological Efficacy

Predictive modeling is a key aspect of computational chemistry that aims to establish a relationship between the chemical structure of a compound and its biological activity. nih.gov For novel compounds such as this compound, where extensive biological data may not be available, the development of such models is particularly valuable. These models are generally built upon datasets of known active and inactive molecules with similar structural features.

The process typically involves the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors can be categorized into several types, including:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices that describe the connectivity of atoms.

3D Descriptors: Geometrical properties such as molecular shape and volume.

Once these descriptors are calculated for a series of thiomorpholine derivatives with known biological activities, statistical methods and machine learning algorithms are employed to build a predictive model. nih.govresearchgate.net Common approaches include:

Quantitative Structure-Activity Relationship (QSAR): This method develops a mathematical equation that correlates the molecular descriptors with the biological activity of the compounds.

Machine Learning: Algorithms such as support vector machines (SVM), random forests, and neural networks can be trained on existing data to classify new compounds as active or inactive, or to predict their potency.

While specific predictive models for the biological efficacy of this compound are not extensively documented in publicly available literature, the general methodologies are well-established. nih.govbmc-rm.org For instance, the Prediction of Activity Spectra for Substances (PASS) program is a tool that can predict a wide range of biological activities based on the structure of a compound. bmc-rm.orgmdpi.combmc-rm.org Such a tool could be theoretically applied to this compound to generate a hypothetical biological activity spectrum, which would then require experimental validation.

The predictive accuracy of these models is highly dependent on the quality and diversity of the training data. nih.gov For the thiomorpholine class of compounds, a robust predictive model would necessitate a large dataset of derivatives with experimentally determined biological activities against a specific target. jchemrev.comresearchgate.netjchemrev.com

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. The identification of key pharmacophoric features of the thiomorpholine scaffold is crucial for designing new derivatives with improved potency and selectivity. nih.gove3s-conferences.org

Pharmacophore models can be developed using two primary approaches:

Ligand-Based Pharmacophore Modeling: This method is used when the three-dimensional structure of the biological target is unknown. It involves aligning a set of known active molecules and identifying the common chemical features that are responsible for their activity. These features typically include:

Hydrogen bond donors and acceptors

Positive and negative ionizable groups

Hydrophobic regions

Aromatic rings

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, this approach can be used to identify the key interaction points between the ligand and the protein's binding site. This provides a more detailed and accurate pharmacophore model.

For the thiomorpholine scaffold, the key pharmacophoric features would likely involve the sulfur and nitrogen heteroatoms, which can participate in hydrogen bonding and other electrostatic interactions. The tert-butyl carboxylate group in this compound introduces a bulky, hydrophobic feature that can influence the compound's binding affinity and selectivity.

Below is a hypothetical representation of potential pharmacophoric features for a thiomorpholine derivative based on its general structural characteristics.

FeatureDescriptionPotential Role in Biological Activity
Hydrogen Bond AcceptorThe nitrogen and oxygen atoms of the carboxylate group.Interaction with hydrogen bond donors in the active site of a target protein.
Hydrophobic GroupThe tert-butyl group.Occupying a hydrophobic pocket in the binding site, contributing to binding affinity.
Thiomorpholine RingThe core heterocyclic structure.Serves as a scaffold to correctly orient the other functional groups for optimal interaction with the target.

This interactive table illustrates the types of features that would be considered in a pharmacophore model for this compound. The development of a precise and validated pharmacophore model would require further computational and experimental studies.

Emerging Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Thiomorpholine (B91149) Analogues

The versatility of the thiomorpholine ring allows for extensive functionalization, leading to the creation of novel analogues with tailored biological activities. researchgate.netjchemrev.com Researchers are actively designing and synthesizing next-generation compounds by introducing various substituents at different positions on the heterocycle. researchgate.netjchemrev.com These efforts aim to optimize potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets.

Facile and varied synthetic schemes are employed to produce these diverse analogues. researchgate.netjchemrev.com Strategies often involve modifying the nitrogen atom or the carbon atoms of the ring to explore new chemical space and enhance interactions with biological targets. jchemrev.com For instance, derivatives have been developed as potent inhibitors of enzymes and proteins implicated in various diseases, including cancer, infectious diseases, and metabolic disorders. jchemrev.comjchemrev.commdpi.com

One notable area of research is the development of thiomorpholine derivatives as antimicrobial agents. By coupling the thiomorpholine scaffold with other pharmacologically active moieties like 2-(thiophen-2-yl)dihydroquinolines, scientists have created potent inhibitors of Mycobacterium tuberculosis. jchemrev.com Similarly, modifications of the oxazolidinone antibiotic linezolid (B1675486), where the morpholine (B109124) ring is replaced by thiomorpholine S-oxide or S,S-dioxide, have yielded compounds with significant efficacy against Gram-positive bacteria. jchemrev.com

Another promising direction is in cancer therapy, where thiomorpholine-containing compounds have been investigated as inhibitors of critical signaling pathways. For example, derivatives have been synthesized and evaluated as potential inhibitors of mTOR, a key protein in cancer cell growth and survival. mdpi.com Computational modeling often guides the design of these molecules, suggesting that specific substitutions can enhance binding to the target's active site. jchemrev.com

The table below summarizes selected examples of next-generation thiomorpholine analogues and their research findings.

Analogue Class Synthetic Approach Target/Application Key Findings
Thiazole-Substituted ThiomorpholinesReaction of thiomorpholine with substituted thiazole (B1198619) precursorsCarbonic Anhydrase-II (CA-II) InhibitionPotent and selective inhibition of CA-II, with some derivatives showing greater affinity than standard inhibitors. nih.gov
2-(Thiophen-2-yl)dihydroquinolinesMulti-step synthesis involving coupling of thiomorpholine with a bromide precursorAntitubercular (Mycobacterium tuberculosis)Discovery of derivatives with potent antitubercular activity and low cytotoxicity. jchemrev.com
Thiomorpholine OxazolidinonesReplacement of morpholine ring in linezolid with thiomorpholine S-oxide/S,S-dioxideAntibacterial (Gram-positive bacteria)Identification of leads with oral efficacy comparable or superior to linezolid. jchemrev.com
N-Substituted Antioxidant MoietiesIncorporation of an antioxidant group as the N-substituentHypolipidemic and AntioxidantCompounds effectively inhibit lipid peroxidation and reduce plasma triglyceride and cholesterol levels. nih.govjchemrev.com
Pyrrole-Containing DerivativesMulti-step synthesis involving the reaction of an activated pyrrole (B145914) carboxylic acid with thiomorpholineAntiplatelet AggregationThe resulting compounds demonstrate significant inhibition of platelet aggregation. patsnap.com

Advancements in Asymmetric Synthesis of Chiral Thiomorpholines

The synthesis of enantiomerically pure compounds is crucial in drug development, as different stereoisomers can have vastly different biological activities. Consequently, significant research has been dedicated to the asymmetric synthesis of chiral thiomorpholines. These methods aim to control the three-dimensional arrangement of atoms, yielding a single, desired enantiomer.

One effective strategy is the use of polymer-supported synthesis. imtm.cznih.gov This solid-phase technique allows for the stereoselective creation of morpholine- and thiomorpholine-3-carboxylic acid derivatives. imtm.cznih.gov The process starts with an immobilized chiral amino acid, such as cysteine, on a resin support. nih.gov Through a sequence of reactions, the heterocyclic ring is constructed. A key step involves the use of a reducing agent, like triethylsilane, during cleavage from the resin, which stereoselectively forms the final saturated thiomorpholine product. nih.gov Stereochemical studies confirm the specific configuration of the newly created chiral center. nih.gov

This approach offers several advantages, including simplified purification and the ability to generate libraries of chiral compounds for screening. The development of such stereoselective methods is vital for accessing structurally complex and biologically potent thiomorpholine-based molecules. ethz.ch

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. taylorandfrancis.com The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of novel thiomorpholine analogues. taylorandfrancis.com These in silico methods allow researchers to predict the biological activity and properties of molecules before they are synthesized, saving significant time and resources. taylorandfrancis.com

Key computational techniques applied to thiomorpholine research include:

Molecular Docking: This method simulates the interaction between a thiomorpholine derivative and its biological target (e.g., an enzyme or receptor). jchemrev.com It helps predict the binding affinity and orientation of the molecule within the active site, providing insights into the structural basis of its activity. jchemrev.com For instance, docking studies have been used to understand how substituents on the thiomorpholine ring can enhance binding to tumor necrosis factor-alpha converting enzyme (TACE). jchemrev.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how different structural features influence potency, these models can predict the activity of new, unsynthesized thiomorpholine analogues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time. This helps assess the stability of the binding interactions predicted by docking and provides a more accurate picture of the compound's mechanism of action. mdpi.com

These computational approaches have proven invaluable in the rational design of thiomorpholine-based inhibitors for various targets, including mTOR and carbonic anhydrase, guiding synthetic efforts toward molecules with improved therapeutic potential. mdpi.comnih.gov

Investigation of Sustainable and Scalable Synthetic Processes

As the applications of thiomorpholine expand, so does the need for efficient, sustainable, and scalable methods for its synthesis. Traditional multi-step batch processes can be time-consuming and generate significant waste. nih.govacs.org To address this, researchers are exploring modern synthetic technologies, particularly continuous flow chemistry and photochemistry. nih.govorganic-chemistry.org

A significant advancement is the development of a telescoped, two-step continuous flow process for generating thiomorpholine from low-cost, readily available starting materials: cysteamine (B1669678) hydrochloride and vinyl chloride. nih.govacs.orgacs.org This process involves two key reactions performed in sequence without isolating the intermediate:

Photochemical Thiol-Ene Reaction: The first step is a radical addition of the thiol group of cysteamine to the double bond of vinyl chloride. nih.govacs.org This reaction is initiated by a photocatalyst (such as 9-fluorenone) using UV irradiation and proceeds with high yield and atom economy, falling into the category of "click chemistry". nih.govresearchgate.net

Base-Mediated Cyclization: The intermediate product is then mixed with a base (like DIPEA) at an elevated temperature, which promotes an intramolecular cyclization to form the thiomorpholine ring. nih.govacs.org

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.